D-Glucose-12C6
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Overview
Description
D-Glucose-12C6: is a stable isotope-labeled form of D-glucose, where all six carbon atoms are replaced with the isotope carbon-12. This compound is commonly used in various scientific research applications due to its unique properties and high isotopic purity. D-glucose itself is a simple sugar and an essential energy source for many organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-Glucose-12C6 involves the synthesis of glucose with carbon-12 isotopes. The process typically starts with the selection of a suitable carbon-12 source, followed by a series of chemical reactions to incorporate the isotope into the glucose molecule. The reaction conditions often include controlled temperatures, pH levels, and the use of specific catalysts to ensure high isotopic purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using advanced techniques to achieve high yields and purity. The process may include fermentation, chemical synthesis, and purification steps. The final product is often crystallized and packaged for use in research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: D-Glucose-12C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: Hydroxyl groups in this compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include nitric acid and bromine water.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Acetic anhydride for acetylation, or methyl iodide for methylation.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Acetylated glucose, methylated glucose.
Scientific Research Applications
Chemistry: D-Glucose-12C6 is used as a tracer in metabolic studies to understand glucose metabolism and pathways.
Biology: It is employed in studies involving cellular respiration and energy production.
Medicine: this compound is used in diagnostic imaging and as a reference standard in various assays.
Industry: It is utilized in the production of pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
D-Glucose-12C6 exerts its effects by participating in metabolic pathways similar to regular glucose. It is phosphorylated by hexokinase to form glucose-6-phosphate, which then enters glycolysis or other metabolic pathways. The labeled carbon atoms allow researchers to track the metabolic fate of glucose in various biological systems.
Comparison with Similar Compounds
D-Glucose-13C6: Labeled with carbon-13 isotopes.
2-Deoxy-D-Glucose: A glucose analog that inhibits glycolysis.
D-Glucose-6-Phosphate: A phosphorylated form of glucose.
Uniqueness: D-Glucose-12C6 is unique due to its high isotopic purity and the use of carbon-12, making it suitable for specific research applications where other isotopes may not be ideal.
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
180.09 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxy(112C)methyl)(2,3,4,5,6-12C5)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1+0,2+0,3+0,4+0,5+0,6+0 |
InChI Key |
WQZGKKKJIJFFOK-DXVIFZLFSA-N |
Isomeric SMILES |
[12CH2]([12C@@H]1[12C@H]([12C@@H]([12C@H]([12CH](O1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
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